Strobilurin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

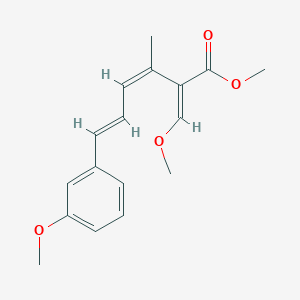

Strobilurin H is a natural product found in Camaropella lutea with data available.

Aplicaciones Científicas De Investigación

Agricultural Applications

Strobilurin H is primarily utilized as a fungicide in agriculture. Its mechanism involves the inhibition of mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex, which disrupts ATP synthesis and leads to cell death.

Key Benefits:

- Broad-spectrum Activity: Effective against a wide range of fungal pathogens, including Pyricularia oryzae (rice blast) and Sclerotinia sclerotiorum (white mold) .

- Physiological Effects on Crops: Strobilurins have been shown to enhance crop yield by promoting net carbon assimilation and delaying leaf senescence .

Case Studies:

- In a study comparing various strobilurins, Kresoxim-methyl demonstrated significant efficacy against Bacillus subtilis and Escherichia coli, indicating potential for integrated pest management strategies .

| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Pyricularia oryzae | 70-80 | 0.5 - 1.0 |

| Sclerotinia sclerotiorum | 60-75 | 0.5 - 1.0 |

| Aspergillus niger | 50-65 | 0.5 - 1.0 |

Environmental Impact and Microbial Interactions

Research indicates that this compound can alter soil microbial communities, affecting their composition and function. The application of strobilurins has been linked to shifts in microbial diversity, which can have downstream effects on soil health and plant growth.

Findings:

- A study revealed that mixtures of strobilurins with triazoles significantly impacted soil microbial communities, suggesting a need for careful management to mitigate potential negative effects on beneficial microbes .

Toxicological Studies

The safety profile of this compound has been scrutinized in various toxicological assessments. Its impact on neural crest cell migration has been studied to evaluate developmental toxicity.

Case Study:

- A recent investigation into the developmental toxicity of picoxystrobin (a strobilurin derivative) demonstrated that low concentrations inhibited neural crest cell migration, raising concerns about its environmental persistence and potential risks to non-target organisms .

Toxicity Assessment:

| Concentration (nM) | Neural Crest Cell Migration Inhibition (%) |

|---|---|

| 100 | 40 |

| 200 | 70 |

| 500 | 90 |

Synthesis and Modification

Ongoing research focuses on synthesizing modified derivatives of this compound to enhance its antifungal properties while reducing toxicity.

Innovative Compounds:

- Researchers have developed new isoxazoline derivatives that combine the strobilurin framework with other pharmacophores, demonstrating improved antimicrobial activity against various pathogens .

Antimicrobial Activity:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl-3-methoxy-2-(4-oxo) | 10 | Candida albicans |

| Phthalazin-1(2H)-one derivative | 15 | Aspergillus niger |

Propiedades

Número CAS |

129145-65-9 |

|---|---|

Fórmula molecular |

C17H20O4 |

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

methyl (2E,3Z,5E)-2-(methoxymethylidene)-6-(3-methoxyphenyl)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)7-5-8-14-9-6-10-15(11-14)20-3/h5-12H,1-4H3/b8-5+,13-7-,16-12+ |

Clave InChI |

MTTZSOSUZLNSSO-PLJMREBYSA-N |

SMILES |

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |

SMILES isomérico |

C/C(=C/C=C/C1=CC(=CC=C1)OC)/C(=C\OC)/C(=O)OC |

SMILES canónico |

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |

Sinónimos |

Strobilurin H |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.